N-(2-Furylmethyl)-N-phenylamine
Description
The exact mass of the compound N-(2-Furylmethyl)-N-phenylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Furylmethyl)-N-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Furylmethyl)-N-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-8,12H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYZEVXWZFESIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275627 | |
| Record name | N-(2-Furylmethyl)-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4439-56-9 | |
| Record name | NSC97553 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Furylmethyl)-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Versatile Furan-2-ylmethanamine Scaffold
An In-Depth Technical Guide to the Synthesis of N-Substituted Furan-2-ylmethanamines for Researchers, Scientists, and Drug Development Professionals.
The furan ring is a cornerstone in medicinal chemistry and materials science, serving as a vital building block in the design of novel therapeutic agents and functional materials.[1] As an electron-rich aromatic system, the furan nucleus is a key component in a multitude of biologically active compounds, including those with cytotoxic, antitumor, and antibacterial properties.[1][2] Among the vast array of furan derivatives, N-substituted furan-2-ylmethanamines stand out as particularly valuable intermediates.[3][4] Their utility spans the synthesis of pharmaceuticals like antiseptics, antihypertensives, and diuretics, as well as the production of polymers and other fine chemicals.[5] The growing interest in sustainable chemistry has further amplified the importance of these compounds, as their precursors, such as furfural and 5-hydroxymethylfurfural (HMF), can be readily derived from renewable biomass.[3][6]
This guide provides a comprehensive overview of the principal synthetic strategies for preparing N-substituted furan-2-ylmethanamines, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the most prevalent methods, including reductive amination of furanic aldehydes, classical named reactions for N-alkylation, and modern multicomponent reactions, offering field-proven insights to inform your synthetic designs.
Core Synthetic Strategies
The synthesis of N-substituted furan-2-ylmethanamines can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope considerations. The choice of method often depends on the desired substitution pattern on the nitrogen atom, the availability of starting materials, and the desired scale of the reaction.
Reductive Amination of Furanic Aldehydes: The Workhorse Method
Reductive amination is arguably the most direct and widely employed method for the synthesis of N-substituted furan-2-ylmethanamines. This one-pot reaction typically involves the condensation of a furanic aldehyde, most commonly furfural or HMF, with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.
The overall transformation can be visualized as a two-step process occurring in a single reaction vessel:
Caption: General workflow for the reductive amination of furanic aldehydes.
The success of this reaction hinges on the careful selection of the reducing agent and catalyst, as well as the optimization of reaction conditions to favor the formation of the desired amine over side products.
A variety of heterogeneous catalysts have been developed for the reductive amination of furfural and its derivatives, with Raney Nickel (Raney Ni) being a prominent and cost-effective choice.[3] Noble metal catalysts, such as those based on palladium (Pd), ruthenium (Ru), and rhodium (Rh), also exhibit high activity and selectivity.[4][5]
| Catalyst System | Starting Material | Amine Source | Temperature (°C) | H2 Pressure (MPa) | Solvent | Yield/Selectivity | Reference |
| Raney Ni | Furfural | Ammonia | 130 | 2.0 | 1,4-Dioxane | 96.3% selectivity | [3] |
| Raney Ni | Furfuryl Alcohol | Ammonia | 180 | N/A (H2 not added) | N/A | 78.8% yield | [7] |
| Pd/C | Furanic Aldehydes | Various Amines | - | - | - | High activity and selectivity | [4] |
| Ru NPs | Furfural | Ammonia | 90 | 2.0 | - | 99% yield | [3] |
| Rh/Al2O3 | Furfural | Ammonia | 80 | 2.0 | - | 92% selectivity | [3] |
| CuAlOx | HMF/AMF | Various Amines | 90 | - | Methanol | up to 99% yield | [8] |
Key Experimental Considerations:
-
Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the selectivity of the reaction. For instance, in the reductive amination of furfural over Raney Ni, increasing the H2 pressure from 0.5 MPa to 2.0 MPa was found to increase the selectivity for furfurylamine by reducing the formation of the Schiff base byproduct.[3] However, excessively high pressures may lead to the hydrogenation of the furan ring itself.[3]
-
Temperature: Reaction temperature plays a crucial role in both the rate of reaction and the product distribution. At lower temperatures, the reaction may be sluggish, leading to the accumulation of the imine intermediate. Conversely, higher temperatures can promote side reactions. An optimal temperature of 130°C was identified for the synthesis of furfurylamine using Raney Ni.[3]
-
Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates. In a study on the reductive amination of furfural, 1,4-dioxane was found to be the optimal solvent, affording the highest selectivity for the desired product.[3]
-
Molar Ratio of Reactants: The stoichiometry of the amine to the aldehyde is another critical parameter. An excess of the amine is often used to drive the initial condensation step to completion. For the synthesis of furfurylamine from furfural, a 2:1 molar ratio of ammonia to furfural was found to be optimal.[3]
The following protocol is adapted from the work of Guo et al. and provides a robust method for the synthesis of furfurylamine.[3]
-
Reactor Setup: To a high-pressure reaction vessel, add 1,4-dioxane (10 mL), furfural (10 mmol), N-methylpyrrolidone (NMP) as an internal standard (200 µL), aqueous ammonia (20 mmol, 25-28%), and Raney Ni (0.03 g).
-
Purging: Seal the reactor and purge with hydrogen gas five times to remove any residual air.
-
Pressurization: Pressurize the reactor with hydrogen to 2.0 MPa.
-
Reaction: Heat the reaction mixture to 130°C with stirring and maintain these conditions for 3 hours.
-
Workup and Analysis: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Take a sample of the reaction mixture and centrifuge to remove the catalyst. The supernatant can then be analyzed by gas chromatography (GC) to determine the conversion of furfural and the selectivity for furfurylamine.
Amination of Furfuryl Alcohol
An alternative to the use of furanic aldehydes is the direct amination of furfuryl alcohol. This approach is particularly attractive as furfuryl alcohol is also a readily available bio-based platform chemical. The reaction can be catalyzed by heterogeneous catalysts, such as Raney Ni, and can be tuned to produce either furfurylamine or its hydrogenated counterpart, tetrahydrofurfurylamine.[7]
A notable example is the switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol using Raney Ni.[7] By controlling the presence or absence of an external hydrogen source, the reaction can be directed towards the desired product. In the absence of added H2, furfurylamine can be obtained in a 78.8% yield.[7] More recently, photocatalytic methods have also been explored for the amination of furfuryl alcohol under mild conditions.[9]
Classical Named Reactions for N-Alkylation
For the synthesis of specific N-alkylated furan-2-ylmethanamines, particularly N-methylated derivatives, classical named reactions such as the Leuckart-Wallach and Eschweiler-Clarke reactions offer efficient and reliable routes.
The Leuckart-Wallach reaction is a one-step reductive amination process that utilizes formamide or ammonium formate as both the amine source and the reducing agent.[10][11] The reaction typically requires heating the carbonyl compound with an excess of the formamide reagent at high temperatures (160-185°C).[10] While historically plagued by long reaction times and harsh conditions, modern variations have improved its practicality. This reaction is particularly useful for the synthesis of N-formyl and N-methyl derivatives.[12]
The Eschweiler-Clarke reaction is a highly efficient method for the N-methylation of primary or secondary amines.[13] The reaction employs an excess of formic acid and formaldehyde to achieve exhaustive methylation, yielding the corresponding tertiary amine.[14] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts, which can be a common side reaction in other methylation procedures.[13] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[14] This method is ideal for converting a pre-synthesized primary furan-2-ylmethanamine into its N,N-dimethyl derivative.
Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity
Multicomponent reactions, in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful and atom-economical approach to the synthesis of complex molecules.[15] The Ugi and Petasis reactions are two prominent examples of MCRs that have been successfully applied to the synthesis of diverse N-substituted furan-2-ylmethanamine derivatives.
Caption: Conceptual representation of a multicomponent reaction (MCR).
The Ugi four-component reaction (U-4CR) is a versatile MCR that typically involves an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. By employing a furanic aldehyde or amine, this reaction can be used to generate complex furan-containing peptidomimetic structures.[16] For instance, tandem Ugi/intramolecular Diels-Alder reactions have been developed using furan derivatives to create complex polycyclic scaffolds.[16]
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid.[17] This reaction is particularly useful for the synthesis of α-amino acids and other substituted amines. The use of furan-2-boronic acid in Petasis reactions provides a direct route to N-substituted furan-2-ylmethanamine derivatives with a wide range of functional groups.[18][19]
Conclusion
The synthesis of N-substituted furan-2-ylmethanamines is a well-established field with a diverse array of reliable synthetic methodologies. Reductive amination of readily available, bio-based furanic aldehydes remains the most direct and scalable approach, with a wealth of catalytic systems available to optimize yield and selectivity. For more specialized applications, classical named reactions and modern multicomponent reactions provide powerful tools for accessing a wide range of structurally diverse and complex target molecules. As the demand for sustainable chemical processes and novel bioactive compounds continues to grow, the development of even more efficient and selective methods for the synthesis of these valuable furan derivatives will undoubtedly remain an active area of research.
References
-
Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural. PMC - NIH. Available at: [Link]
-
Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. Available at: [Link]
-
Guo, S., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at: [Link]
-
Li, Q., et al. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. Available at: [Link]
-
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. ResearchGate. Available at: [Link]
-
Direct Catalytic Conversion of Furfural to Furan‐derived Amines in the Presence of Ru‐based Catalyst. SciSpace. Available at: [Link]
-
Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC - NIH. Available at: [Link]
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Catalytic furfuryl alcohol amination with a primary amine as a nitrogen source. ResearchGate. Available at: [Link]
-
New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. PMC - NIH. Available at: [Link]
-
SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. sctunisie.org. Available at: [Link]
-
Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive A. SciSpace. Available at: [Link]
-
Toward scalable production of biobased N-substituted furfurylamines by engineered imine reductases. ResearchGate. Available at: [Link]
-
A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment. ResearchGate. Available at: [Link]
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. ACS Publications. Available at: [Link]
-
Ugi five-component polymerization of CO2 and 5-hydroxymethylfurfural derivatives toward the synthesis of functional polyfurans. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. NIH. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]
- Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
-
Interface reconstruction strategy enabling the efficient light-driven amination of furfuryl alcohol. Chemical Science (RSC Publishing). Available at: [Link]
-
One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. Nanomaterials Chemistry. Available at: [Link]
-
Synthesis, Structure, and Chemical Properties of N-Substituted 2(3)-Imino-2,3-dihydrofuran-3(2)-ones. (Review). ResearchGate. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
-
Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. Semantic Scholar. Available at: [Link]
-
Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Publications. Available at: [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available at: [Link]
-
A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations. ResearchGate. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Available at: [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
-
(a) Catalytic reductive amination of furfural (1a) to furfurylamine... ResearchGate. Available at: [Link]
-
Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems. PubMed. Available at: [Link]
-
An efficient pseudo-seven component reaction for the synthesis of fully-substituted furans containing pseudopeptide base on the union of multicomponent reactions. ResearchGate. Available at: [Link]
-
Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Publications. Available at: [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available at: [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Semantic Scholar. Available at: [Link]
-
Eschweiler-Clarke Reaction. YouTube. Available at: [Link]
-
Direct Amination of Biomass‐based Furfuryl Alcohol and 5‐(Aminomethyl)‐2‐furanmethanol with NH3 over Hydrotalcite‐derived Nickel Catalysts via the Hydrogen‐borrowing Strategy. ResearchGate. Available at: [Link]
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. Available at: [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. ResearchGate. Available at: [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jocpr.com [jocpr.com]
- 3. sandermanpub.net [sandermanpub.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Interface reconstruction strategy enabling the efficient light-driven amination of furfuryl alcohol - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08128A [pubs.rsc.org]
- 10. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: N-(2-Furylmethyl)-N-phenylamine Derivatives as Potent Enzyme Inhibitors
Introduction: The Therapeutic Promise of the Furan Scaffold
The furan nucleus is a versatile heterocyclic motif that is prevalent in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have positioned it as a privileged scaffold in medicinal chemistry. Within this class, N-(2-Furylmethyl)-N-phenylamine derivatives have emerged as a promising chemotype for the development of potent and selective enzyme inhibitors. These compounds have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes, including monoamine oxidases (MAOs), cholinesterases, and nitric oxide synthases.[2][3][4]
This guide provides a comprehensive overview of the application of N-(2-Furylmethyl)-N-phenylamine based compounds as enzyme inhibitors. We will delve into their mechanism of action, provide detailed protocols for their synthesis and enzymatic evaluation, and present a framework for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this compelling class of molecules.
Mechanism of Action: Targeting Monoamine Oxidase B (MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[5][6] Inhibition of MAO-B is a clinically validated strategy for the treatment of neurodegenerative disorders like Parkinson's disease, as it increases the synaptic concentration of dopamine. More recently, MAO-B inhibitors have also shown promise in mitigating cognitive impairment in conditions such as Alzheimer's disease.[2]
N-(2-Furylmethyl)-N-phenylamine derivatives can act as potent inhibitors of MAO-B. For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a derivative of the core scaffold, has been identified as a partially reversible inhibitor of human MAO-B.[2] The inhibitory mechanism often involves the interaction of the furan ring and the phenylamine moiety with key residues within the active site of the enzyme. The specific substitutions on both the furan and phenyl rings can be systematically modified to enhance potency and selectivity for MAO-B over MAO-A.
Below is a conceptual diagram illustrating the role of MAO-B in dopamine metabolism and its inhibition by N-(2-Furylmethyl)-N-phenylamine derivatives.
Caption: Inhibition of MAO-B by N-(2-Furylmethyl)-N-phenylamine derivatives prevents the breakdown of dopamine.
Synthesis Protocol: Representative N-(2-Furylmethyl)-N-phenylamine Derivative
This section outlines a general, yet robust, protocol for the synthesis of a model N-(2-Furylmethyl)-N-phenylamine derivative. The specific reagents and conditions can be adapted to generate a library of analogues for structure-activity relationship (SAR) studies.
Workflow for Synthesis
Caption: General workflow for the synthesis of the core scaffold.
Step-by-Step Methodology
Materials and Reagents:
-
Furfural
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of furfural (1.0 eq) in dichloroethane (DCE), add aniline (1.0 eq).
-
Reductive Amination: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(2-Furylmethyl)-N-phenylamine.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Enzyme Inhibition Assay Protocol: MAO-B Activity
This protocol describes a fluorometric assay for determining the inhibitory activity of N-(2-Furylmethyl)-N-phenylamine derivatives against human recombinant MAO-B.[2]
Workflow for MAO-B Inhibition Assay
Caption: Workflow for determining the IC50 of inhibitors against MAO-B.
Step-by-Step Methodology
Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (N-(2-Furylmethyl)-N-phenylamine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Pargyline)
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, followed by the test compound dilutions or controls.
-
Enzyme Addition: Add the human recombinant MAO-B enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitors and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate (kynuramine) to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., for 30 minutes at 37°C). The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.[5][6]
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Inhibitory Potency
The inhibitory potency of a series of N-(2-Furylmethyl)-N-phenylamine derivatives against MAO-B can be summarized in a table for easy comparison.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Nitrogen) | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1a | H | CH₃ | 0.85 | > 100 | > 117 |
| 1b | 4-F | CH₃ | 0.52 | 85.3 | 164 |
| 1c | 4-Cl | CH₃ | 0.68 | 92.1 | 135 |
| 1d | H | C₂H₅ | 1.23 | > 100 | > 81 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following controls should be included in every assay:
-
Negative Control (Vehicle Control): Contains all reaction components except the inhibitor (DMSO vehicle is added instead). This represents 100% enzyme activity.
-
Positive Control: A known MAO-B inhibitor (e.g., Pargyline) should be included to validate the assay's ability to detect inhibition.
-
No Enzyme Control: Contains all reaction components except the enzyme to account for any background fluorescence.
-
Substrate Autohydrolysis Control: Contains the substrate in the assay buffer without the enzyme to check for non-enzymatic degradation of the substrate.
By incorporating these controls, the assay becomes a self-validating system, ensuring that the observed inhibition is indeed due to the activity of the test compounds.
Conclusion and Future Directions
N-(2-Furylmethyl)-N-phenylamine derivatives represent a promising class of enzyme inhibitors with significant potential for the development of novel therapeutics. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of these compounds. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, as well as on elucidating the detailed molecular interactions with their target enzymes through techniques such as X-ray crystallography and computational modeling. Furthermore, pharmacokinetic and in vivo efficacy studies will be crucial to translate the in vitro potential of these compounds into clinically viable drug candidates.
References
-
N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA) - NIH. Available at: [Link]
-
Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF - ResearchGate. Available at: [Link]
-
N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstration of in vivo activity - PubMed. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. Available at: [Link]
-
Synthesis and cholinergic properties of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino analogs of ranitidine - PubMed. Available at: [Link]
-
Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - ResearchGate. Available at: [Link]
-
Enzymatic Assay of Trypsin Inhibition - Protocols.io. Available at: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. Available at: [Link]
-
Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed. Available at: [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA): A Potential Cognitive Enhancer with MAO Inhibitor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstration of in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cholinergic properties of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino analogs of ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Furylmethyl)-N-phenylamine Derivatives as Kinase Inhibitors
Introduction: Targeting the Kinome with a Privileged Scaffold
The human kinome, comprising over 500 protein kinases, represents a critical nexus of cellular signaling. These enzymes regulate a vast array of physiological processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, and the search for novel scaffolds with desirable pharmacological properties is a continuous endeavor.
The N-(2-Furylmethyl)-N-phenylamine core structure presents a compelling scaffold for the development of kinase inhibitors. This framework combines the aromatic nature of the phenylamine group, a common feature in many ATP-competitive inhibitors that interact with the hinge region of the kinase active site, with the unique electronic and structural properties of the furan ring. This combination allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of N-(2-Furylmethyl)-N-phenylamine derivatives as kinase inhibitors. We will detail the chemical synthesis, in vitro biochemical assays, and cell-based functional assays necessary to identify and characterize novel drug candidates based on this promising scaffold.
Section 1: Synthesis of N-(2-Furylmethyl)-N-phenylamine Derivatives
The synthesis of N-(2-Furylmethyl)-N-phenylamine derivatives is primarily achieved through a reductive amination reaction between a substituted aniline and furfural (furan-2-carbaldehyde), followed by optional further modifications. This approach is efficient and allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.
Rationale for Synthetic Strategy
Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds. It proceeds via the initial formation of an imine or enamine intermediate from the reaction of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This one-pot procedure is often high-yielding and tolerates a wide range of functional groups, making it ideal for creating a diverse library of compounds. For the synthesis of the N-(2-Furylmethyl)-N-phenylamine core, furfural provides the furfuryl moiety, while a diverse collection of commercially available anilines can be used to explore substitutions on the phenyl ring.
General Protocol for Reductive Amination
This protocol describes a general method for the synthesis of a representative N-(2-Furylmethyl)-N-phenylamine derivative.
Materials:
-
Substituted aniline (1.0 eq)
-
Furfural (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in dichloroethane, add furfural (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause gas evolution.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(2-Furylmethyl)-N-phenylamine derivative.
Self-Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: In Vitro Kinase Inhibition Assays
To determine the inhibitory activity of the synthesized compounds against specific kinase targets, a robust and sensitive in vitro assay is required. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][2]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps.[1][2][3] First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[1][3] Second, the Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.[1][3] The luminescence generated is proportional to the ADP concentration, which in turn is directly related to the kinase activity.
Caption: General workflow for phospho-protein Western blotting.
Protocol for Assessing Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its signaling is initiated by the binding of VEGF-A. [4][5]This leads to receptor dimerization and autophosphorylation, which in turn activates downstream pathways like the PLCγ, PI3K/AKT, and MAPK pathways. [5][6]A common readout for VEGFR-2 activation is the phosphorylation of the receptor itself or downstream effectors like AKT and ERK.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
VEGF-A
-
N-(2-Furylmethyl)-N-phenylamine derivatives
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in EGM-2 medium.
-
Starve the cells in a basal medium (without growth factors) for 4-6 hours.
-
Pre-treat the cells with various concentrations of the N-(2-Furylmethyl)-N-phenylamine derivative or DMSO for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with supplemented RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. * Block the membrane with 5% BSA in TBST for 1 hour at room temperature. * Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C. * Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-VEGFR-2).
-
Section 4: Signaling Pathway Context
Understanding the signaling pathways in which the target kinase operates is crucial for interpreting experimental results and predicting the biological consequences of its inhibition. Below are simplified diagrams of the VEGFR-2 and PKC signaling pathways, common targets for furan-containing kinase inhibitors.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
VEGF-A binding to VEGFR-2 triggers a cascade that is central to angiogenesis. [4][7]Inhibition of VEGFR-2 by N-(2-Furylmethyl)-N-phenylamine derivatives would be expected to block these downstream events, leading to anti-angiogenic effects, a key strategy in cancer therapy. [5]
Protein Kinase C (PKC) Signaling Pathway
Caption: Simplified classical PKC activation pathway.
Protein Kinase C isoforms are involved in a multitude of signaling pathways that control cell growth, differentiation, and survival. [8][9]Their dysregulation is implicated in various cancers. [10][11]N-(2-Furylmethyl)-N-phenylamine derivatives that inhibit PKC could therefore have therapeutic potential in oncology and other diseases.
References
-
ADP Glo Protocol. (n.d.). Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Targeting Protein Kinase C for Cancer Therapy. PMC. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2016, September 12). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. Retrieved January 26, 2026, from [Link]
-
Guo, S.-s., Chen, N., Wei, Z.-j., & Liu, Y.-x. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. Retrieved January 26, 2026, from [Link]
-
SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. (n.d.). sctunisie.org. Retrieved January 26, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Protein kinase C and cancer: what we know and what we do not. PMC. Retrieved January 26, 2026, from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved January 26, 2026, from [Link]
-
Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(2), 487-496. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved January 26, 2026, from [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved January 26, 2026, from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2015, April 20). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Retrieved January 26, 2026, from [Link]
-
Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway. Retrieved January 26, 2026, from [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 26, 2026, from [Link]
-
protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved January 26, 2026, from [Link]
-
Clinical Cancer Research. (2006, September 25). Protein Kinase C as a Therapeutic Target. AACR Journals. Retrieved January 26, 2026, from [Link]
-
Guo, S.-s., Chen, N., Wei, Z.-j., & Liu, Y.-x. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Retrieved January 26, 2026, from [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 5. assaygenie.com [assaygenie.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response [mdpi.com]
- 11. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: N-(2-Furylmethyl)-N-phenylamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of N-(2-Furylmethyl)-N-phenylamine. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when scaling this synthesis from the lab bench to pilot and production scales. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to ensure the successful, efficient, and safe execution of your synthesis.
Overview of Synthetic Strategies
The synthesis of N-(2-Furylmethyl)-N-phenylamine, a valuable intermediate in pharmaceuticals and specialty chemicals, is most commonly achieved via two primary routes: Reductive Amination and Direct N-Alkylation .
-
Reductive Amination: This is the most prevalent and atom-economical method. It involves the condensation of furfural with aniline to form an intermediate N-furfurylidene-aniline (a Schiff base or imine), which is subsequently reduced in situ to the target secondary amine. This method is highly convergent but requires careful control to avoid side reactions.[1]
-
N-Alkylation: This strategy involves the direct reaction of aniline with a furfuryl electrophile, such as furfuryl chloride or furfuryl alcohol. The use of furfuryl alcohol, often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, represents a greener alternative that produces water as the only byproduct.[2][3][4]
This guide will focus primarily on the challenges associated with the Reductive Amination pathway, as it is widely adopted but presents several scale-up hurdles.
Diagram: General Synthetic Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Recommended Experimental Protocols
Protocol 1: Catalytic Hydrogenation (Lab Scale)
This protocol uses Raney® Nickel, a cost-effective and highly active catalyst for this transformation. [5][6] Materials:
-
Furfural (99%)
-
Aniline (99.5%)
-
Raney® Nickel (50% slurry in water)
-
Methanol or 1,4-Dioxane (Anhydrous)
-
Hydrogen Gas (H₂)
-
Celite® or other filter aid
Procedure:
-
Reactor Setup: To a hydrogenation reactor equipped with a mechanical stirrer, gas inlet, and thermocouple, add aniline (1.0 eq) and the solvent (e.g., methanol, ~5-10 mL per gram of aniline).
-
Inerting: Purge the reactor 3-5 times with nitrogen, followed by 3-5 times with hydrogen.
-
Catalyst Addition: Under a nitrogen blanket, carefully add the Raney® Ni slurry (approx. 5-10 wt% loading relative to furfural). Caution: Raney® Ni is pyrophoric when dry.
-
Imine Formation: Add furfural (0.95 eq) dropwise to the stirred mixture at room temperature. A slight exotherm may be observed. Allow the mixture to stir for 1 hour to facilitate imine formation.
-
Hydrogenation: Seal the reactor, begin vigorous stirring, and pressurize with H₂ to 3-5 bar. Heat the reaction mixture to 60-80°C.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours. Progress can also be checked by carefully taking a sample, filtering it, and analyzing by TLC or GC-MS.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-(2-Furylmethyl)-N-phenylamine can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Table: Comparison of Reductive Amination Conditions
| Catalyst/Reagent | Hydrogen Source | Temperature (°C) | Pressure (MPa) | Solvent | Selectivity (%) | Reference |
| Raney® Ni | H₂ | 130 | 2.0 | 1,4-Dioxane | 96.3 (for furfurylamine) | [5] |
| NiSi-T | H₂ | 90 | 3.0 | Ethanol | 94.2 (for furfurylamine) | [7] |
| Ir-catalyst | Formic Acid | 80 | N/A (Atmospheric) | N/A | High TON/TOF | [8] |
| Ni₆AlOₓ | H₂ | 100 | 0.1 | Water | >99 (for related amines) | [1] |
Note: Selectivities are reported for the synthesis of the primary amine (furfurylamine) from furfural and ammonia, but they provide a strong indication of catalyst performance for the analogous reaction with aniline.
Frequently Asked Questions (FAQs)
Q: Can I use catalytic transfer hydrogenation instead of high-pressure hydrogen gas? A: Yes, catalytic transfer hydrogenation (CTH) is an excellent and often safer alternative for lab-scale synthesis as it avoids the need for high-pressure H₂ gas. [8]Common hydrogen donors include formic acid, ammonium formate, or isopropanol. [9][10]Iridium and Ruthenium catalysts are particularly effective for this transformation. [8] Q: How stable is the furan ring to the reaction conditions? A: The furan ring is generally stable under moderate reductive amination conditions. However, it is susceptible to opening under strongly acidic conditions and can be hydrogenated to a tetrahydrofuran ring under harsh reduction conditions (e.g., high H₂ pressure/temperature with catalysts like Rhodium or over-active Palladium). [7][11] Q: What are the best analytical techniques to monitor this reaction? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of furfural (visualized with a KMnO₄ stain) and the appearance of the more UV-active product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The best method for quantitative analysis. It can clearly distinguish between starting materials, the product, and key byproducts like furfuryl alcohol or the over-reduced THF analogue.
-
High-Performance Liquid Chromatography (HPLC): Also very effective for quantitative analysis, especially for less volatile components or when derivatization is not desired.
Q: What are the critical safety considerations for this synthesis? A:
-
Raney® Nickel: Can be pyrophoric (ignites spontaneously in air) when dry. Always handle as a slurry under a liquid (water, solvent). After filtration, the catalyst cake should be kept wet and disposed of according to your institution's safety guidelines (e.g., by quenching with dilute acid).
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly rated for hydrogenation, grounded, and operated in a well-ventilated area (fume hood or designated hydrogenation lab).
-
Exotherms: The hydrogenation of the imine is exothermic. On a large scale, the rate of reagent addition and the cooling capacity of the reactor must be carefully controlled to prevent a thermal runaway.
References
- Guo, S. et al. (2022).
-
Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. (2025). Chemical Engineering Journal. [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry. [Link]
-
Guo, S. et al. (n.d.). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman publishing House. [Link]
-
Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. (n.d.). Catalysis Science & Technology. [Link]
-
Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (n.d.). Frontiers in Chemistry. [Link]
-
Scholz, D., Aellig, C., & Hermans, I. (2014). Catalytic transfer hydrogenation/hydrogenolysis for reductive upgrading of furfural and 5-(hydroxymethyl)furfural. ChemSusChem. [Link]
-
N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (n.d.). New Journal of Chemistry. [Link]
-
A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. (2019). RSC Advances. [Link]
-
Yuan, H. et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). RSC Advances. [Link]
-
Catalytic transfer hydrogenation of furfural to furfuryl alcohol over a magnetic Fe3O4@C catalyst. (n.d.). New Journal of Chemistry. [Link]
Sources
- 1. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sandermanpub.net [sandermanpub.net]
- 6. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst [sandermanpub.net]
- 7. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic transfer hydrogenation/hydrogenolysis for reductive upgrading of furfural and 5-(hydroxymethyl)furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic transfer hydrogenation of furfural to furfuryl alcohol over a magnetic Fe3O4@C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Furfuryl Aniline Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for N-furfuryl aniline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this important synthesis. N-furfuryl aniline and its derivatives are valuable precursors in the development of pharmaceuticals and specialty materials.[1][2] This document provides in-depth, field-tested solutions to common experimental issues in a direct question-and-answer format.
Synthesis Overview: The Reductive Amination Pathway
The most prevalent and efficient method for synthesizing N-furfuryl aniline is the reductive amination of furfural with aniline. This process is conceptually a two-step sequence that is often performed in a single "one-pot" reaction:
-
Imine Formation: Aniline, a primary amine, reacts with the aldehyde group of furfural in a reversible condensation reaction to form an intermediate known as a Schiff base or imine. This step releases one molecule of water.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product, N-furfuryl aniline.
The success of the synthesis hinges on the careful selection of reagents and conditions to favor these two steps while minimizing side reactions.[3][4]
Caption: Workflow for N-furfuryl aniline synthesis.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is very low or I've recovered only starting materials. What went wrong?
This is the most common issue and can usually be traced to two critical stages: imine formation or reduction.
-
Potential Cause 1: Incomplete Imine Formation
-
Scientific Rationale: The formation of the imine from aniline and furfural is a reversible, equilibrium-driven reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials, preventing the formation of the necessary intermediate for reduction.
-
Troubleshooting & Solutions:
-
Water Removal: The most effective solution is to actively remove water as it forms. For lab-scale synthesis, adding activated 4Å molecular sieves to the reaction mixture is a standard and effective practice.[5]
-
Reagent Quality: Furfural is susceptible to oxidation and polymerization upon storage, often indicated by a darkening from a pale yellow to a deep brown color. Impurities can inhibit the reaction. It is highly recommended to use freshly distilled furfural for optimal results.[5]
-
-
-
Potential Cause 2: Ineffective Reduction Step
-
Scientific Rationale: The choice and condition of the reducing agent are paramount. Different reducing agents have varying levels of reactivity and selectivity.
-
Troubleshooting & Solutions by Reagent:
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can readily reduce the starting furfural to furfuryl alcohol, a common side product. If using NaBH₄, it is crucial to allow the imine to form completely before adding the reducing agent, typically at a reduced temperature (e.g., 0 °C), to minimize aldehyde reduction.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, more selective reducing agents that are ideal for reductive amination.[3][4] They are less reactive towards aldehydes and ketones at neutral pH but become more effective at a slightly acidic pH (5-6), which conveniently also catalyzes imine formation. If your reaction with these agents is sluggish, consider adding a catalytic amount of acetic acid.[6] Ensure the reagent is fresh, as hydrides can decompose with exposure to moisture.
-
Catalytic Hydrogenation (H₂/Catalyst): This method is highly efficient but sensitive. Low yields can result from an improperly sealed system (loss of H₂ pressure), insufficient catalyst loading, or catalyst poisoning. Ensure all reagents and solvents are of high purity to avoid deactivating the catalyst (e.g., Pd/C, Raney Ni).[7] Be aware that excessively high pressure or temperature can lead to the over-reduction of the furan ring itself.[8]
-
-
Q2: My final product is contaminated with significant side products. How can I identify and prevent them?
Side product formation is typically a result of poor reaction control or non-selective reagents.
-
Side Product 1: Furfuryl Alcohol
-
Identification: This impurity will have a different retention factor (Rf) on a TLC plate and can be identified by spectroscopic analysis (e.g., ¹H NMR will lack aniline signals and show a characteristic alcohol proton).
-
Causality: As mentioned above, this arises from the direct reduction of furfural.
-
Prevention: The most robust solution is to switch to an imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] If using NaBH₄, ensure imine formation is complete before its slow, portion-wise addition at low temperature.[5]
-
-
Side Product 2: N,N-difurfuryl aniline (Tertiary Amine)
-
Identification: This heavier molecule will typically have a lower Rf on silica TLC than the desired product.
-
Causality: The desired N-furfuryl aniline is a secondary amine and can itself react with another molecule of furfural. This forms a new iminium ion, which is subsequently reduced to the tertiary amine.[5]
-
Prevention:
-
Stoichiometry Control: Use a slight molar excess of aniline (e.g., 1.1 to 1.2 equivalents) relative to furfural. This increases the probability that furfural will react with the starting primary amine rather than the secondary amine product.
-
Controlled Addition: If feasible, slowly adding the furfural to the mixture of aniline and the reducing agent can keep its instantaneous concentration low, further suppressing the formation of the tertiary amine.
-
-
-
Side Product 3: Dark, Polymeric Tars
-
Causality: Furfural is notoriously unstable and can undergo polymerization, especially in the presence of strong acids and heat.[9] Aniline can also oxidize to form colored impurities.
-
Prevention:
-
Purify Reagents: Always use freshly distilled, colorless furfural.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions of both the aniline and furfural.[10]
-
Temperature Control: Avoid excessive heating. Most reductive aminations with chemical hydrides proceed efficiently at room temperature or with gentle warming.
-
-
Q3: I'm struggling with the final purification of the N-furfuryl aniline.
N-furfuryl aniline is often an oil at room temperature, which can make purification challenging.
-
Problem: Co-eluting impurities during column chromatography.
-
Solution: Optimize Your Workup. Before chromatography, perform a thorough aqueous workup.
-
Quench the reaction carefully with water or a mild buffer.
-
Neutralize any acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. A clean workup is essential for successful chromatography.
-
-
-
Problem: Oily product is difficult to handle and purify.
-
Solution: Salt Formation for Purification. Amines can be converted into their corresponding ammonium salts (e.g., hydrochlorides), which are often stable, crystalline solids.[10]
-
Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring.
-
The N-furfuryl aniline hydrochloride salt will typically precipitate as a solid.
-
Collect the solid by filtration, wash with cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
-
The pure, free-base amine can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH or Na₂CO₃) followed by extraction.
-
-
Comparative Summary of Synthetic Parameters
| Method | Reducing Agent | Typical Solvent | Temperature (°C) | Key Advantages & Considerations |
| Borohydride Reduction | NaBH₄ | Methanol, Ethanol | 0 to 25 | Cost-effective, powerful. Risk of aldehyde reduction. Requires sequential addition. |
| Selective Hydride | NaBH(OAc)₃ (STAB) | 1,2-DCE, THF, MeCN | 20 to 40 | Excellent selectivity, one-pot procedure, mild. Higher reagent cost. |
| Catalytic Hydrogenation | H₂ (1-50 bar) | Ethanol, 1,4-Dioxane | 25 to 130 | High atom economy, scalable. Requires specialized pressure equipment. Risk of ring reduction.[7] |
Recommended Laboratory Protocol (Lab Scale)
This protocol utilizes sodium triacetoxyborohydride for its reliability and high selectivity.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 g, 10.7 mmol, 1.05 eq) and anhydrous 1,2-dichloroethane (DCE, 40 mL) under a nitrogen atmosphere.
-
Imine Formation: Add freshly distilled furfural (1.0 g, 10.2 mmol, 1.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.6 g, 12.2 mmol, 1.2 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 3-6 hours.
-
Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing & Drying: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel flash column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield N-furfuryl aniline as a pale yellow oil.
Frequently Asked Questions (FAQs)
-
Q: Can I use other solvents for this reaction?
-
A: Yes, solvents like methanol, ethanol, THF, and 1,4-dioxane have been successfully used.[7][11] However, protic solvents like methanol can react with borohydride reagents, so the order of addition becomes more critical. Chlorinated solvents like DCE are often preferred for reactions with STAB as they are aprotic and offer good solubility for the reagents.
-
-
Q: What is the purpose of the acid in some reductive amination procedures?
-
A: A catalytic amount of acid (commonly acetic acid) serves to protonate the carbonyl oxygen of the furfural. This makes the carbonyl carbon significantly more electrophilic, accelerating the initial nucleophilic attack by aniline and thus speeding up the rate of imine formation.[9]
-
-
Q: How do I know if my starting materials are pure enough?
-
A: Aniline should be a pale yellow liquid; if it is dark red or brown, it should be distilled. Furfural should be a colorless to light yellow liquid.[5] A dark brown color indicates significant degradation, and it must be purified by vacuum distillation before use. The purity can be checked by ¹H NMR or GC-MS against a reference standard.[12][13]
-
References
- Xiao, J., Jin, Q., Yang, J., & Yang, W. (2019). Catalytic Synthesis of N‐(5‐Methylfurfuryl)aniline from Bio‐Derived Carbohydrates.
- Royal Society of Chemistry. (2025). Supplementary Information for a relevant synthesis. This journal is © The Royal Society of Chemistry 2025.
- Sanderman Publishing House. (2022).
- Foley, W. M., Sanford, G. E., & McKennis, H. (1952). The Mechanism of the Reaction of Aniline with Furfural in the Presence of Acid. Journal of the American Chemical Society, 74(10), 2626-2628.
- BenchChem. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
- Nature Portfolio. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
- Li, Y., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
- ACS Publications. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering.
- Google Patents. (2014). CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
- RSC Publishing. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.
- PubMed Central. (n.d.).
- Master Organic Chemistry. (2017).
- ChemicalBook. (n.d.). Furfural(98-01-1) 1H NMR spectrum.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be...
- Chemistry Steps. (n.d.).
- Google Patents. (n.d.). CN105954215A - Method for measuring content of furfural by utilizing aniline hydrochloride salt solution.
- PubMed Central. (2019).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- ACS Publications. (2025). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega.
- ResearchGate. (2018).
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sandermanpub.net [sandermanpub.net]
- 8. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. datapdf.com [datapdf.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Furfural(98-01-1) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N-(2-Furylmethyl)-N-phenylamine Degradation Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Furylmethyl)-N-phenylamine. This guide provides in-depth technical assistance and troubleshooting advice for investigating its degradation pathways. The information herein is synthesized from established principles of organic chemistry and pharmaceutical stability testing to empower you to design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My forced degradation study of N-(2-Furylmethyl)-N-phenylamine shows minimal degradation under standard acidic and basic hydrolysis conditions. What could be the reason, and how can I induce degradation?
A1: While hydrolysis is a common degradation pathway, the stability of N-(2-Furylmethyl)-N-phenylamine to acid and base-mediated hydrolysis at room temperature may not be unexpected. The molecule lacks readily hydrolyzable functional groups like esters or amides directly attached to the phenyl ring. The secondary amine linkage is generally more stable.
-
Causality: The stability arises from the electron-donating nature of the phenyl and furylmethyl groups, which can stabilize the C-N bonds.
-
Troubleshooting:
-
Increase Temperature: If no degradation is observed at room temperature, consider increasing the temperature to 50-60°C.[1] Be cautious, as higher temperatures can lead to secondary degradation products, complicating the analysis.[2]
-
Extend Exposure Time: You can extend the duration of the study, but it is generally not recommended to exceed 7 days to avoid overly complex degradation profiles.[1]
-
Stronger Conditions: While 0.1 M to 1.0 M HCl or NaOH are standard, carefully considered increases in concentration can be employed if the molecule remains highly stable.[1] However, this should be a last resort.
-
Focus on Other Stress Conditions: If hydrolytic degradation is minimal, it's a valuable piece of data. Focus your efforts on oxidative and photolytic stress conditions, where the furan and aniline moieties are more likely to be susceptible.
-
Q2: I am observing a multitude of peaks in my chromatogram after oxidative degradation. How can I determine the primary degradation products?
A2: Oxidative degradation of molecules containing aniline and furan moieties can be complex, often leading to a variety of products. The primary degradation products are typically those formed through the most facile oxidation pathways.
-
Causality: The nitrogen atom in the aniline moiety and the electron-rich furan ring are both susceptible to oxidation.[3] This can lead to N-oxidation, ring-opening of the furan, and potentially polymerization.
-
Troubleshooting:
-
Time-Point Analysis: Analyze samples at multiple time points during the degradation study. The primary degradation products should appear first and their concentration should decrease over time as they may convert to secondary products.
-
Mass Spectrometry (MS) is Key: Use a high-resolution mass spectrometer (LC-MS/MS or LC-HRMS) to obtain accurate mass data for each peak.[4][5] This will allow you to propose elemental compositions and identify potential degradation pathways such as hydroxylation, N-oxidation, or ring cleavage.
-
Control the Extent of Degradation: Aim for a target degradation of 5-20%.[2][6] Over-stressing the molecule can lead to an unnecessarily complex mixture of secondary and tertiary degradants.
-
Vary Oxidant Concentration: Using different concentrations of your oxidizing agent (e.g., H₂O₂) can help in distinguishing primary from secondary degradation products.
-
Q3: My photostability study results are inconsistent. What factors should I control more carefully?
A3: Photostability testing can be influenced by several environmental and experimental parameters. Inconsistency often stems from a lack of rigorous control over the experimental setup.
-
Causality: N-(2-Furylmethyl)-N-phenylamine contains chromophores (phenyl and furan rings) that can absorb UV and visible light, leading to photochemical reactions. The specific pathway can be influenced by the solvent and the presence of oxygen.
-
Troubleshooting:
-
Standardized Light Source: Ensure you are using a calibrated light source that provides a consistent output of both UV and visible light, as recommended by ICH Q1B guidelines.
-
Solvent Selection: Be aware that the solvent can participate in photochemical reactions.[7][8] If possible, conduct studies in both a non-polar (e.g., hexane) and a polar aprotic solvent (e.g., acetonitrile) to understand solvent effects.
-
Headspace and Oxygen: The presence of oxygen can lead to photo-oxidative degradation. To test for this, run parallel experiments where the sample solution is purged with an inert gas like nitrogen or argon.
-
Sample Concentration: Ensure the concentration of your sample is consistent across experiments, as this can affect light penetration and the kinetics of degradation.
-
Proposed Degradation Pathways of N-(2-Furylmethyl)-N-phenylamine
Based on the chemical nature of the furan and aniline moieties, the following degradation pathways are proposed under forced degradation conditions.
Hydrolytic Degradation (Acidic/Basic Conditions)
Under forcing conditions (elevated temperature), acid-catalyzed hydrolysis may lead to the cleavage of the C-N bond, yielding aniline and 2-furfuryl alcohol.
Caption: Potential Oxidative Degradation Pathways.
Photolytic Degradation
Exposure to light, particularly UV, can induce photochemical reactions.
-
Photo-oxidation: In the presence of oxygen, similar products to forced oxidation may be observed.
-
Photodissociation: Cleavage of the C-N bonds could occur, leading to radical species that can then recombine or react with the solvent to form a variety of products. [7]
Caption: Possible Photolytic Degradation Routes.
Experimental Protocols
General Forced Degradation Protocol
This protocol outlines a general procedure for conducting forced degradation studies. Specific concentrations and durations should be optimized for N-(2-Furylmethyl)-N-phenylamine.
1. Sample Preparation:
- Prepare a stock solution of N-(2-Furylmethyl)-N-phenylamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Reagent/Condition | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 - 168 hours | Room Temp / 50-60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 - 168 hours | Room Temp / 50-60°C |
| Oxidation | 3% H₂O₂ | 2 - 24 hours | Room Temp |
| Thermal | Solid or Solution | 24 - 168 hours | 60-80°C |
| Photolytic | ICH Q1B compliant chamber | Per ICH Q1B | Per ICH Q1B |
3. Execution:
- For each stress condition, mix an aliquot of the stock solution with the stressor.
- For hydrolytic studies, it may be necessary to use a co-solvent if the compound is not soluble in the aqueous acidic or basic solution.
- Include a control sample (drug substance in the same solvent system without the stressor) for each condition.
- At appropriate time points, withdraw an aliquot of the stressed sample.
4. Quenching:
- For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively.
- For oxidative studies, the reaction can often be stopped by dilution.
5. Analysis:
- Analyze the samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
- The use of LC-MS is highly recommended for the identification of unknown degradation products. [4][9]
Workflow for Degradation Product Identification
Caption: Workflow for Identification of Degradation Products.
References
- Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid. PubMed.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
- Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI.
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. MDPI.
- Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide. PMC - NIH.
- N-[(furan-2-yl)methyl]aniline. PubChem - NIH.
- Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. NIH.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
- Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate.
- The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
- Mechanism of the Photodissociation of 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline. Journal of the American Chemical Society.
- The Study of the Oxidation of N,N,N',N'-Tetramethyl-p-Phenylenediamine for the Clarification of the Differences in the Mechanisms of Biocatalytic and Chemical Polymerization of Aniline. ResearchGate.
- Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. ResearchGate.
- LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.
- Photochemical Studies. XVI. Photolysis of Phenylquinoline N-Oxides in Solution. A Novel Light-Induced Reaction. Solvent Influenc. SciSpace.
- N-Methylaniline. PubChem - NIH.
- Hydrolytic properties of phenylalanyl- and N-acetylphenylalanyl adenylate anhydrides. Journal of Biological Chemistry.
- Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin. ResearchGate.
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
- The oxidation state of Carbon and Nitrogen in Aniline (C6H5NH2). Reddit.
- An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. Semantic Scholar.
- Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants. PubMed.
- Predicting Reactivities of Phenyl N -methylcarbamates in their Alkaline Hydrolysis.
- The oxidation states of N in aniline and nitrobenzene are, respectively, (a). YouTube.
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Mechanism of the Photodissociation of 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of N-(2-Furylmethyl)-N-phenylamine and N-benzyl-N-phenylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the exploration of structurally similar scaffolds that offer divergent biological activities is a cornerstone of drug discovery. This guide provides a comparative analysis of two such scaffolds: N-(2-Furylmethyl)-N-phenylamine and N-benzyl-N-phenylamine. While direct comparative studies on the parent molecules are not extensively documented, this report synthesizes available data on their derivatives to illuminate the potential therapeutic avenues each scaffold may offer. We will delve into their synthesis, known biological activities of their derivatives, and the experimental protocols necessary to conduct a direct comparative evaluation.
Unveiling the Structural Nuances: Furan vs. Benzene Ring
The core structural difference between N-(2-Furylmethyl)-N-phenylamine and N-benzyl-N-phenylamine lies in the aromatic ring attached to the benzylic carbon. The former possesses a furan ring, a five-membered aromatic heterocycle containing oxygen, while the latter features a benzene ring. This seemingly subtle distinction can significantly influence the molecule's physicochemical properties, such as electron distribution, polarity, and three-dimensional conformation, thereby dictating its interaction with biological targets.
Figure 1: Structural comparison highlighting the key difference between the two molecules.
Synthesis of the Scaffolds
The synthesis of both N-(2-Furylmethyl)-N-phenylamine and N-benzyl-N-phenylamine can be readily achieved through reductive amination. This common synthetic pathway allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
General Synthesis via Reductive Amination:
Figure 2: General workflow for the synthesis via reductive amination.
A typical procedure involves the reaction of aniline with either furfural or benzaldehyde to form the corresponding imine (Schiff base), which is then reduced in situ or in a subsequent step to yield the desired secondary amine. For instance, N-furfurylaniline has been synthesized from furfural and aniline with high yield using a Ru-MACHO-BH catalyst[1].
Comparative Biological Activity Profile: Insights from Derivatives
Direct experimental data comparing the biological activities of the parent N-(2-Furylmethyl)-N-phenylamine and N-benzyl-N-phenylamine is scarce in publicly available literature. However, by examining the activities of their derivatives, we can infer the potential therapeutic landscapes of these two core structures.
N-benzyl-N-phenylamine (N-benzylaniline) Derivatives: A Focus on Antibacterial and Anticancer Activities
The N-benzylaniline scaffold has been a subject of significant interest in the development of antimicrobial and anticancer agents.
-
Antibacterial Activity: Derivatives of N-benzylaniline have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2][3]. These compounds have been shown to inhibit bacterial fatty acid synthesis, a clinically validated target for antibacterial drugs[2]. Notably, certain substituted N-benzylanilines exhibit minimum inhibitory concentrations (MICs) as low as 0.5 mg/L against S. aureus and MRSA[2][3]. A Chinese patent also describes N-benzylaniline derivatives as reversible and selective antibacterial agents against Gram-positive bacteria[4].
-
Anticancer Activity: The N-benzylaniline core is also a promising scaffold for anticancer drug design. A series of N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides have been synthesized and shown to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like paclitaxel[5]. The most potent of these compounds displayed an IC50 value of 3.5 µM for tubulin polymerization inhibition and broad-spectrum cytotoxicity against various cancer cell lines[5]. Furthermore, studies on N-benzylidene aniline, a related Schiff base, have indicated potential anticancer activity against colon cancer cell lines[6][7].
-
Other Activities: Derivatives of N-benzylaniline have also been explored as activators of aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in cellular protection against oxidative stress[8].
| N-benzyl-N-phenylamine Derivative | Biological Activity | Key Findings | Reference |
| Substituted N-benzylanilines | Antibacterial (Gram-positive) | MIC = 0.5 mg/L against S. aureus and MRSA | [2][3] |
| N-(3,4,5-trimethoxybenzyl)aniline HCl | Anticancer (Antimitotic) | IC50 = 3.5 µM (Tubulin polymerization inhibition) | [5] |
| N-benzylidene aniline | Anticancer | Cytotoxic against HT-29 colon cancer cells | [6][7] |
| Substituted N-benzylanilines | ALDH2 Activator | Potential for treating conditions related to oxidative stress | [8] |
N-(2-Furylmethyl)-N-phenylamine (N-furfurylaniline) Derivatives: A Spectrum of Broad Biological Activities
The furan moiety is a well-known pharmacophore present in numerous natural and synthetic bioactive compounds. This suggests that N-(2-Furylmethyl)-N-phenylamine and its derivatives could possess a wide range of biological activities.
-
Antimicrobial Activity: The furan nucleus is associated with antimicrobial properties. For instance, simple furan derivatives like furfuryl alcohol, furfural, and furoic acid have demonstrated inhibitory activity against Salmonella and Bacillus subtilis, with MIC values in the low micromolar range[9]. This suggests that the furfuryl group in N-(2-Furylmethyl)-N-phenylamine could confer antimicrobial properties to the molecule.
-
Antioxidant and Anti-inflammatory Activity: Compounds derived from furfural have been investigated for their antioxidant and anti-inflammatory activities[10][11]. The furan ring can participate in scavenging free radicals, which are implicated in a variety of diseases.
-
Antitumor Activity: Certain furan-containing compounds have shown promise as antitumor agents. For example, a furan-containing triazine derivative named furizil was found to inhibit the growth of several tumor models, including Ehrlich's tumor and Walker's carcinosarcoma[12].
| Furan-Containing Compound | Biological Activity | Key Findings | Reference |
| Furfuryl alcohol, Furfural, Furoic acid | Antimicrobial | MIC values in the µM range against Salmonella and B. subtilis | [9] |
| Furfural derivatives | Antioxidant | Capable of scavenging free radicals | [10] |
| Furizil (a furan derivative) | Antitumor | Inhibition rates of 76-100% in various tumor models | [12] |
Experimental Protocols for Direct Comparison
To provide a definitive comparison of the biological activities of N-(2-Furylmethyl)-N-phenylamine and N-benzyl-N-phenylamine, a series of standardized in vitro assays should be performed. Below are detailed protocols for assessing their antimicrobial and antioxidant activities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Figure 3: Workflow for the Broth Microdilution Assay.
Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of N-(2-Furylmethyl)-N-phenylamine and N-benzyl-N-phenylamine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compounds (N-(2-Furylmethyl)-N-phenylamine and N-benzyl-N-phenylamine) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compounds or the standard. A control well should contain only the DPPH solution and methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined by plotting the scavenging percentage against the compound concentration.
Conclusion and Future Directions
To fully elucidate the therapeutic potential of these two closely related molecules, a systematic and direct comparative study is warranted. The experimental protocols outlined in this guide provide a framework for such an investigation. The synthesis of a focused library of derivatives for both scaffolds and their subsequent evaluation in a panel of biological assays will be crucial in understanding their structure-activity relationships and identifying lead compounds for further development.
References
- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
- Phytochemical Profiling, Antioxidant Activity, and Protective Effect against H2O2-Induced Oxidative Stress of Carlina vulgaris Extract. PubMed Central. 2023-07-15.
- N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. NIH.
- N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus.
- Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline deriv
- N-Benzylaniline.
- N-Furfurylaniline. CymitQuimica.
- N-Benzylaniline (N-Phenylbenzylamine)
- [Antitumor activity and pharmacological properties of furizil]. PubMed.
- Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymeriz
- Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. PMC - NIH. 2024-05-29.
- Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon
- Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. PubMed.
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants.
- Secondary furfurylaniline synthesis. Ru‐Macho‐BH:...
- N-Benzylaniline >= 99 103-32-2. Sigma-Aldrich.
- Antitumor Effect of Traditional Drugs for Neurological Disorders: Preliminary Studies in Neural Tumor Cell Lines. PMC - NIH. 2022-11-30.
- In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline.
- In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.
- Phytochemical Compounds from Laelia furfuracea and Their Antioxidant and Anti-Inflamm
- The Antitumor Activity of Piplartine: A Review. PMC - NIH.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
- Synthesis and antitumor activity of sulfur-containing 9-anilinoacridines. PubMed.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. NIH.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
- Design, Synthesis, and Study of Protective Activity Against Stroke for Novel Water-Soluble Aldehyde Dehydrogenase 2 Activ
- From Fields to Pharma: A Technical Guide to the Synthesis of N-Substituted Furfuryl Amines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theaspd.com [theaspd.com]
- 7. theaspd.com [theaspd.com]
- 8. mdpi.com [mdpi.com]
- 9. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phytochemical Compounds from Laelia furfuracea and Their Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Antitumor activity and pharmacological properties of furizil] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of N-Substituted Amine Derivatives: A Case Study on Phenethylamines
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Imperative of Cross-Reactivity Profiling in Drug Discovery
In the landscape of modern drug development, the principle of molecular recognition is paramount. The efficacy of a therapeutic agent is contingent on its precise interaction with a designated biological target. However, the structural intricacies of small molecules can often lead to unintended interactions with off-target proteins, a phenomenon known as cross-reactivity. This can precipitate a cascade of adverse effects, undermining the therapeutic potential of a promising drug candidate. Consequently, the meticulous evaluation of a compound's cross-reactivity profile is not merely a regulatory formality but a cornerstone of robust preclinical research.
This guide provides a comprehensive framework for understanding and assessing the cross-reactivity of N-substituted amine derivatives. Due to the limited availability of specific data on N-(2-Furylmethyl)-N-phenylamine derivatives, this document will utilize the well-characterized class of phenethylamines , particularly the N-benzylphenethylamine (NBOMe) series, as an illustrative case study. The principles and methodologies detailed herein are broadly applicable to a wide range of N-substituted small molecules, offering a foundational approach for researchers in the field.
Phenethylamines, a class of compounds derived from the naturally occurring alkaloid mescaline, are known for their potent interactions with monoamine receptors, particularly serotonin (5-HT) receptors.[1][2] The addition of an N-benzyl moiety to the core phenethylamine structure, creating the NBOMe series, has been shown to significantly enhance affinity and alter selectivity for various receptor subtypes.[3] This makes them an excellent model system to explore the nuances of cross-reactivity driven by subtle structural modifications.
Comparative Analysis of Receptor Binding Profiles: A Study in Selectivity and Promiscuity
The cross-reactivity of a compound is quantitatively defined by its binding affinity for a panel of relevant off-targets. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half of the available receptor sites at equilibrium. A lower Ki value signifies a higher binding affinity. Functional assays, which measure the biological response elicited by ligand binding, provide complementary data, with EC50 (half-maximal effective concentration) values indicating the potency of a compound.
The following table summarizes the binding affinities (Ki, in nM) and functional potencies (EC50, in nM) of a selection of phenethylamine derivatives across a panel of key monoamine receptors. This data, compiled from in vitro studies, highlights how structural modifications influence the cross-reactivity profile of these compounds.[3]
| Compound | 5-HT2A (Ki) | 5-HT2C (Ki) | Adrenergic α1A (Ki) | Dopamine D2 (Ki) | Histamine H1 (Ki) | 5-HT2A (EC50) |
| 2C-I | 31 | 63 | >10,000 | >10,000 | >10,000 | 110 |
| 25I-NBOMe | 0.044 | 1.3 | 140 | >10,000 | 230 | 0.45 |
| 2C-C | 66 | 101 | >10,000 | >10,000 | >10,000 | 240 |
| 25C-NBOMe | 0.061 | 2.0 | 230 | >10,000 | 430 | 0.71 |
| 2C-B | 130 | 210 | >10,000 | >10,000 | >10,000 | 480 |
| 25B-NBOMe | 0.13 | 3.6 | 430 | >10,000 | 830 | 1.3 |
Analysis of Structure-Activity Relationships (SAR) and Cross-Reactivity:
The data reveals a clear trend: the addition of an N-(2-methoxybenzyl) group to the 2C-X series of phenethylamines dramatically increases affinity for the 5-HT2A receptor.[3] However, this modification also introduces or enhances binding to other receptors, demonstrating a shift in the cross-reactivity profile.
-
Enhanced Serotonin Receptor Affinity: The NBOMe derivatives exhibit nanomolar to picomolar affinity for the 5-HT2A and 5-HT2C receptors, a significant increase compared to their 2C-X counterparts.[3]
-
Emergence of Adrenergic and Histaminergic Activity: Notably, the NBOMe compounds display significant affinity for the adrenergic α1A and histamine H1 receptors, interactions that are negligible for the parent 2C compounds.[3] This off-target activity is a critical consideration in their pharmacological profiling.
-
Dopamine Receptor Sparing: Both the 2C and NBOMe series show low affinity for the dopamine D2 receptor, indicating that this is not a primary off-target concern for this structural class.[3]
These findings underscore the importance of comprehensive receptor screening. A modification intended to enhance potency at a primary target can inadvertently introduce clinically relevant off-target interactions.
Methodologies for Assessing Cross-Reactivity: A Practical Guide
The determination of a compound's cross-reactivity profile relies on robust and validated in vitro assays. Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor.[4] Functional assays, which measure the downstream signaling consequences of receptor activation, provide essential information about the compound's intrinsic activity (agonist, antagonist, or inverse agonist).[5][6]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific G-protein coupled receptor (GPCR) using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a target receptor.
Materials:
-
Cell membranes expressing the target receptor of interest.
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-ketanserin for 5-HT2A).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
Prepare a solution of the radiolabeled ligand in assay buffer at a concentration at or below its Kd value.[7]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
Radiolabeled ligand
-
Test compound at varying concentrations (for total binding, add vehicle).
-
For non-specific binding wells, add the non-specific binding inhibitor.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4]
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]
-
Functional Assays for GPCRs
While binding assays quantify affinity, functional assays are crucial for understanding the physiological consequence of that binding. For GPCRs, common functional assays measure the accumulation of second messengers, such as:
-
cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.
-
Calcium Flux Assays: For Gq-coupled receptors, the release of intracellular calcium is monitored using fluorescent calcium indicators.[9]
These assays provide valuable information on whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).
Visualizing the Concepts: Diagrams for Clarity
To aid in the conceptual understanding of cross-reactivity and its assessment, the following diagrams are provided.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Conclusion: A Proactive Approach to Mitigating Risk
The comprehensive assessment of cross-reactivity is an indispensable component of modern drug discovery. As demonstrated with the phenethylamine case study, subtle structural modifications can profoundly impact a compound's selectivity profile, introducing unintended off-target interactions that may compromise its therapeutic potential. By employing a systematic approach that combines robust in vitro assays, such as radioligand binding and functional screens, researchers can gain a deeper understanding of a compound's pharmacological profile. This proactive approach to identifying and characterizing cross-reactivity is essential for mitigating risks, optimizing lead compounds, and ultimately, developing safer and more effective medicines.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Wang, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 54-61. [Link]
-
Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). Radioligand binding assays and their analysis. In Receptor Binding Techniques (pp. 31-77). Humana Press. [Link]
-
Thomsen, W. J. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 26, 2026, from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved January 26, 2026, from [Link]
-
Hansen, M., et al. (2019). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 10(12), 4633-4645. [Link]
-
Wikipedia. (2024, January 22). Substituted phenethylamine. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 26, 2026, from [Link]
Sources
- 1. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. molbio.gu.se [molbio.gu.se]
- 7. revvity.com [revvity.com]
- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. ionbiosciences.com [ionbiosciences.com]
A Comparative Guide to the Efficacy of N-(2-Furylmethyl)-N-phenylamine and Related Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Furanilide and Related Fungicides
The N-(2-Furylmethyl)-N-phenylamine backbone is a key feature of the furanilide class of fungicides. Fenfuram, chemically 2-methyl-N-phenyl-3-furancarboxamide, was historically used as a seed treatment to control bunt and smut diseases in cereals[1]. However, its use has declined, and it is now considered obsolete in many regions. Despite this, the furan ring remains a valuable moiety in the design of modern fungicides due to its electronic properties and ability to interact with biological targets.
A more recent example of a furan-containing fungicide is furametpyr, a pyrazole carboxamide that has demonstrated significant efficacy against a range of fungal pathogens, particularly those in the Basidiomycete class[2]. Both fenfuram and furametpyr belong to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, which target a crucial enzyme in the fungal respiratory chain[2].
This guide will focus on comparing the efficacy of these furan-containing compounds against other prominent SDHIs and fungicides from different Fungicide Resistance Action Committee (FRAC) groups, providing a comprehensive overview for researchers engaged in the discovery and development of novel antifungal agents.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Fenfuram and furametpyr exert their fungicidal effects by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain[2]. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.
The SDH enzyme is a heterotetrameric protein complex. SDHI fungicides bind to the ubiquinone-binding (Qp) site within this complex, preventing the oxidation of succinate to fumarate. The specificity and potency of different SDHI fungicides can vary depending on their chemical structure and how they interact with the amino acid residues lining the Qp binding pocket.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
In Vivo Detached Leaf Assay
This assay provides an indication of a fungicide's efficacy on living plant tissue and can assess both protective and curative activity.
Principle: Healthy, detached leaves are treated with the fungicide either before (protective) or after (curative) inoculation with the fungal pathogen. The development of disease symptoms is then monitored.
Step-by-Step Methodology:
-
Plant Material:
-
Grow healthy, susceptible host plants under controlled conditions.
-
Select young, fully expanded leaves for the assay.
-
-
Fungicide Application:
-
Prepare fungicide solutions at the desired concentrations in water, often with a surfactant to ensure even coverage.
-
For protective assays, spray the leaves with the fungicide solution until runoff and allow them to dry completely.
-
For curative assays, inoculate the leaves first and then apply the fungicide at a specified time post-inoculation.
-
-
Inoculation:
-
Prepare a spore suspension or mycelial slurry of the target pathogen.
-
Place a droplet of the inoculum or a small mycelial plug onto the adaxial surface of each leaf.
-
-
Incubation:
-
Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) to maintain high humidity.
-
Incubate at a temperature conducive to disease development.
-
-
Disease Assessment:
-
After a suitable incubation period (typically 3-7 days), assess disease severity by measuring the diameter of the necrotic lesions or by using a disease rating scale.
-
Calculate the percentage of disease control relative to the untreated, inoculated control leaves.
-
Caption: Workflow for protective and curative detached leaf assays.
Conclusion and Future Perspectives
The N-(2-Furylmethyl)-N-phenylamine scaffold, represented by the now-obsolete fungicide fenfuram, has served as a foundational structure in the development of potent SDHI fungicides. While direct comparisons of multiple commercial fungicides within this specific chemical family are limited, the available data demonstrates the potential for significant improvements in efficacy through chemical modification, as seen in fenfuram-diarylamine hybrids.
Modern furan-containing fungicides, such as furametpyr, exhibit excellent in vitro efficacy against key plant pathogens, often comparable or superior to other leading fungicides from different chemical classes. The continued exploration of the furan moiety in novel chemical structures is a promising avenue for the discovery of new fungicides with high potency and potentially novel binding interactions.
For researchers and drug development professionals, a thorough understanding of the mechanism of action, comparative efficacy, and appropriate testing methodologies is crucial for the successful development of the next generation of fungicidal agents. The protocols and comparative data presented in this guide provide a solid foundation for these endeavors. It is imperative to continue monitoring the efficacy of existing fungicides and to explore diverse chemical scaffolds to manage the ever-present challenge of fungicide resistance.
References
- A Ma, Z., & Michailides, T. J. (2005). Resistance to Boscalid Fungicide in Alternaria alternata Isolates from Pistachio in California. Plant Disease, 89(11), 1186–1192.
- Ajayi-Oyetunde, O., & Bradley, C. A. (2018). Sensitivity of Rhizoctonia solani Anastomosis Group 2-2 Isolates from Soybean and Sugar Beet to Selected SDHI and QoI Fungicides. Plant Disease, 102(9), 1733–1740.
- Amiri, A., & Peres, N. A. (2015). Fungicide Sensitivity of Sclerotinia Sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC 50, High-Resolution Melting Analysis, and Description of New Point Mutation Associated With Thiophanate-Methyl Resistance. Plant Disease, 99(1), 111–118.
- Bokor, M., Veverka, K., & Gálik, R. (2019). Sensitivity of Sclerotinia sclerotiorum to strobilurin fungicides in Slovakia. Plant Protection Science, 55(4), 253–259.
- Crop Protection Network. (2025).
- Duan, Y., Yuan, H., & Chen, C. (2023). Fluxapyroxad Resistance Mechanisms in Sclerotinia sclerotiorum. Plant Disease, 107(4), 1145-1153.
- Fenfuram (Ref: WL 22361). Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
- Fenfuram. PubChem. (2024).
- Furametpyr: A Comparative Analysis of its Efficacy Against Diverse Fungal Isol
- Garcés-Fiallos, F. R., & Forcelini, C. A. (2015). Fungicide Sensitivity of Sclerotinia Sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC 50, High-Resolution Melting Analysis, and Description of New Point Mutation Associated With Thiophanate-Methyl Resistance. Plant Disease, 99(1), 111–118.
- Gudmestad, N. C., Pasche, J. S., & del Río Mendoza, L. (2013). Prevalence and Impact of SDHI Fungicide Resistance in Alternaria solani.
- Hou, T., Wang, Z., Zhang, J., & Li, Z. (2017). Design, synthesis and antifungal activity of novel fenfuram-diarylamine hybrids. Bioorganic & Medicinal Chemistry Letters, 27(1), 115–119.
- Kaur, S., & Kaur, P. (2022). Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition.
- Li, X., & Schnabel, G. (2015). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 99(12), 1727–1731.
- Oreate AI. (2026). Comprehensive Analysis of the New Pyrazole Amide Fungicide - Furametpyr.
- Parke, J. L., & Lewis, K. J. (2005). Detached-Leaf Assays With Phytophthora ramorum: Are They Valid?
- Poonacha, T., Khan, F., Hegde, Y. R., Nithya, S. R., & Ismayil, M. M. S. (2020). Efficacy of Fungicides Against Rhizoctonia solani (J. G. Kuhn) Causing Root Rot of French Bean. International Journal of Current Microbiology and Applied Sciences, 9(7), 1835-1844.
- Wang, Z., Hou, T., Zhang, J., & Li, Z. (2017). Design, synthesis and antifungal activity of novel fenfuram-diarylamine hybrids. Bioorganic & Medicinal Chemistry Letters, 27(1), 115–119.
- Wise, K. (2019, July 13). Fungicide Efficacy. YouTube.
- Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Zhang, Y., & Ma, Z. (2015). Baseline sensitivity and control efficacy of fluazinam against Sclerotinia sclerotiorum.
Sources
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for N-(2-Furylmethyl)-N-phenylamine Compounds
For researchers and drug development professionals investigating the therapeutic potential of novel N-(2-Furylmethyl)-N-phenylamine compounds, a thorough understanding of their cytotoxic profile is paramount. This guide provides an in-depth comparison of key cytotoxicity assays, grounded in the specific chemical nature of this compound class. We will explore the mechanistic rationale behind assay selection, present illustrative experimental data, and provide detailed protocols to ensure robust and reproducible results.
The unique structure of N-(2-Furylmethyl)-N-phenylamine, which combines a furan ring and an aromatic amine moiety, presents specific toxicological considerations. The furan ring can undergo metabolic activation by cytochrome P450 enzymes to form a highly reactive α,β-unsaturated dialdehyde intermediate.[1][2][3] This reactive metabolite can induce cytotoxicity through mechanisms such as glutathione (GSH) depletion, oxidative stress, and mitochondrial dysfunction, ultimately leading to apoptosis.[1][4] Similarly, aromatic amines can be metabolically activated to form reactive intermediates that contribute to cellular damage.[5][6][7] Given these potential mechanisms, a multi-assay approach is often necessary to build a comprehensive cytotoxic profile.
Comparative Analysis of Key Cytotoxicity Assays
The choice of a cytotoxicity assay should be driven by the specific scientific question being addressed and the anticipated mechanism of cell death. Below is a comparative overview of three widely used assays, each providing a different window into the cellular response to N-(2-Furylmethyl)-N-phenylamine compounds.
| Assay Type | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] | Cell viability and metabolic activity. | Well-established, cost-effective, and suitable for high-throughput screening.[1] | An indirect measure of cell number; can be influenced by changes in metabolic rate not directly related to viability; the insoluble formazan product requires a solubilization step.[1] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[10] | Cell membrane integrity and necrosis.[11] | A direct measure of cell death; non-lytic and allows for kinetic analysis. | Less sensitive for detecting early-stage apoptosis where the cell membrane may still be intact. |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes via active transport.[12][13] | Lysosomal integrity and cell viability. | Sensitive to lysosomal damage, which can be an early indicator of toxicity; cost-effective. | Can be affected by compounds that alter lysosomal pH. |
| Apoptosis Assays (e.g., Caspase-3/7, Annexin V) | Detects key events in the apoptotic cascade, such as the activation of executioner caspases (Caspase-3/7) or the externalization of phosphatidylserine (Annexin V).[14][15][16] | Apoptotic cell death. | Provides mechanistic insight into the mode of cell death; can distinguish between apoptosis and necrosis.[17] | May require more specialized equipment (e.g., flow cytometer or fluorescence microscope); can be more time-consuming than viability assays. |
Illustrative Experimental Data
To demonstrate the application of these assays in characterizing the cytotoxicity of a hypothetical N-(2-Furylmethyl)-N-phenylamine derivative (Compound X), we present the following data obtained from treating a human cancer cell line (e.g., HepG2) for 24 hours.
| Concentration of Compound X (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Viability (Neutral Red Assay) | % Apoptotic Cells (Annexin V/PI) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 | 100 ± 5.2 | 2.3 ± 0.8 |
| 1 | 95 ± 3.8 | 3 ± 1.5 | 98 ± 4.1 | 3.1 ± 1.1 |
| 10 | 72 ± 5.1 | 15 ± 3.3 | 75 ± 6.0 | 28.5 ± 4.2 |
| 50 | 45 ± 4.2 | 48 ± 4.9 | 42 ± 3.7 | 55.7 ± 5.8 |
| 100 | 15 ± 2.9 | 82 ± 6.1 | 18 ± 2.5 | 88.2 ± 6.5 |
Interpretation: The data suggests a dose-dependent cytotoxic effect of Compound X. The MTT and Neutral Red assays show a similar trend of decreasing viability with increasing concentrations. The LDH assay indicates that at higher concentrations, there is significant membrane damage, characteristic of necrosis. The Annexin V/PI staining confirms that apoptosis is a major mode of cell death induced by Compound X, even at lower concentrations.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely accepted method for assessing cell viability through metabolic activity.[18]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Treat cells with various concentrations of the N-(2-Furylmethyl)-N-phenylamine compound. Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][18]
-
Carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[8][9]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[10]
Workflow Diagram:
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Methodology:
-
Seed cells and treat with compounds in a 96-well plate as described for the MTT assay. Prepare wells for background control (medium only), vehicle control, positive control (cells treated with a lysis agent), and experimental compounds.
-
After the incubation period, centrifuge the plate if working with suspension cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50-100 µL of the LDH reaction mixture to each well containing the supernatant.[11][19]
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[19]
-
Add 50 µL of stop solution to each well.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[11][19]
-
Calculate the percentage of cytotoxicity relative to the positive control after subtracting background absorbance.
Neutral Red Uptake Assay
This assay measures the accumulation of Neutral Red dye in the lysosomes of viable cells.[12]
Workflow Diagram:
Caption: Workflow for the Neutral Red uptake assay.
Step-by-Step Methodology:
-
Seed and treat cells as in the previous assays.
-
After treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red dye to each well.[12]
-
Incubate for 1-4 hours at 37°C.[12]
-
Remove the Neutral Red solution and wash the cells with a wash buffer (e.g., DPBS).[20]
-
Add 150 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[12]
-
Agitate the plate for 10 minutes to ensure complete extraction of the dye.
-
Measure the absorbance at approximately 540 nm.[20]
Mechanistic Insights: Apoptosis Pathway
Given that furan-containing compounds can induce apoptosis, it is crucial to investigate this specific cell death pathway.[1][4] A common approach is to measure the activity of caspase-3 and -7, which are key executioner caspases.[16]
Signaling Pathway Diagram:
Caption: Intrinsic apoptosis pathway potentially induced by N-(2-Furylmethyl)-N-phenylamine compounds.
Conclusion
The evaluation of N-(2-Furylmethyl)-N-phenylamine compounds requires a thoughtful and multi-faceted approach to cytotoxicity testing. By combining assays that measure different cellular parameters—such as metabolic activity (MTT), membrane integrity (LDH), lysosomal function (Neutral Red), and specific cell death pathways (apoptosis assays)—researchers can build a comprehensive and mechanistically informative profile of their compounds of interest. This robust understanding is essential for advancing drug discovery and development programs.
References
-
Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831). Retrieved from Elabscience website. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. ResearchGate. [Link]
-
Neumann, A. S., St-Jean, M., & Williams, A. (2016). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 37(8), 743–753. [Link]
-
Reddy, A. S., Kumar, M. S., Reddy, G. V., & Reddy, C. S. (2010). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Omega, 5(43), 28243–28254. [Link]
-
Al-Bayati, M. A. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Neumann, H. G. (1988). Cytotoxicity of aromatic amines in rat liver and oxidative stress. PubMed. [Link]
-
Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 18(4), 417–423. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from OPS Diagnostics website. [Link]
-
Tang, M., Peng, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 425–435. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
Chen, C., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(18), 3244. [Link]
-
Priyadharsini, P., et al. (2018). Probing the Mechanism of Cytotoxic Furan 2-YL Acetate Using in vitro and in silico Analysis-pharmacological Study. Scientific Reports, 8(1), 16364. [Link]
-
Guedes, J., et al. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 26(11), 3165. [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from Assay Genie website. [Link]
-
Peterson, L. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from BMG Labtech website. [Link]
-
Ahlberg, E., et al. (2012). In silico predictions of genotoxicity for aromatic amines. Current Drug Metabolism, 13(6), 649–666. [Link]
-
Provost, J. J., & Wallert, M. A. (2018). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from National Toxicology Program website. [Link]
-
Promega Corporation. (2024). CytoTox 96® Non-Radioactive Cytotoxicity Assay. Protocols.io. [Link]
-
Al-Amiery, A. A. (2018). synthesis of some new heterocyclic compounds derived from n-(ñ-phenyl glycyl) saccharin and study their biological activity. ResearchGate. [Link]
-
Emami, S., et al. (2014). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. PubMed Central, 19(1), 111–119. [Link]
-
El-Naggar, A. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(15), 4967. [Link]
-
Papafilippou, E., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
-
Al-Omary, F. A. M., et al. (2010). Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines. PubMed. [Link]
-
Zhidkova, E. M., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3290. [Link]
-
International Agency for Research on Cancer. (2012). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 100F, 39–52. [Link]
-
Zhang, H., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 53, 22–29. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 4. scialert.net [scialert.net]
- 5. Cytotoxicity of aromatic amines in rat liver and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. qualitybiological.com [qualitybiological.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit - Elabscience® [elabscience.com]
- 15. revvity.com [revvity.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. biotium.com [biotium.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. abcam.co.jp [abcam.co.jp]
Navigating the Structure-Activity Landscape: A Comparative Guide to QSAR Studies of N-(2-Furylmethyl)-N-phenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool, enabling researchers to predict the activity of new chemical entities and guide the synthesis of more potent and selective drug candidates.[1] This guide provides a comprehensive overview and comparative analysis of QSAR methodologies applicable to N-(2-Furylmethyl)-N-phenylamine derivatives, a scaffold of significant interest in medicinal chemistry. While specific QSAR studies on this exact class of compounds are not extensively reported, this guide will draw upon established methodologies from analogous heterocyclic and amine-containing compounds to provide a robust framework for future investigations.
The Significance of QSAR in Drug Design
QSAR serves as a bridge between the chemical structure of a compound and its biological effect.[1] By developing mathematical models, QSAR can forecast the activity of untested compounds, thereby reducing the need for extensive and costly laboratory screening.[1] This predictive power accelerates the drug discovery pipeline, allowing for the prioritization of compounds with desirable properties for synthesis and further testing.[2][3]
A Comparative Look at QSAR Methodologies
The success of a QSAR study hinges on the careful selection of molecular descriptors, the statistical method used to build the model, and rigorous validation to ensure its predictive power. Here, we compare common approaches observed in studies of structurally related furan and phenylamine derivatives.
Molecular Descriptors: The Language of Molecular Properties
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. The choice of descriptors is critical and depends on the specific biological activity being modeled.
| Descriptor Type | Description | Examples | Relevance to N-(2-Furylmethyl)-N-phenylamine Derivatives |
| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count | Provides basic information about the molecule's size. |
| 2D Descriptors | Derived from the 2D representation of the molecule. | Topological Indices (e.g., Balaban J, Wiener Index), Connectivity Indices, Autocorrelation Descriptors (e.g., GATS4se) | Captures information about atom connectivity, branching, and electronic distribution, which are crucial for receptor binding.[4] |
| 3D Descriptors | Calculated from the 3D conformation of the molecule. | Steric (CoMFA), Electrostatic (CoMFA, CoMSIA), Hydrophobic (CoMSIA), Hydrogen Bond Donor/Acceptor (CoMSIA) | Essential for understanding the spatial arrangement of functional groups and their interactions with a biological target.[5] |
| Quantum Chemical Descriptors | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Provides insights into the electronic properties and reactivity of the molecule.[6] |
Statistical Methods: Building the Predictive Model
Once a set of descriptors is calculated, a statistical method is employed to establish a mathematical relationship with the biological activity.
| Statistical Method | Description | Common Applications |
| Multiple Linear Regression (MLR) | A linear approach to model the relationship between a dependent variable (activity) and one or more independent variables (descriptors).[3] | Widely used for its simplicity and interpretability.[2][4] |
| Partial Least Squares (PLS) | A regression method that can handle a large number of correlated descriptors. | Often used in 3D-QSAR (CoMFA and CoMSIA).[7] |
| Artificial Neural Networks (ANN) | A non-linear machine learning approach that can model complex relationships between descriptors and activity. | Useful when the structure-activity relationship is non-linear.[8] |
| Support Vector Machines (SVM) | A machine learning method used for both classification and regression tasks. | Can be effective for both linear and non-linear relationships. |
Model Validation: Ensuring Predictive Accuracy
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is a critical step.
| Validation Technique | Description | Key Metrics |
| Internal Validation | Assesses the robustness and stability of the model using the training set data. | q² (cross-validated r²) |
| External Validation | Evaluates the predictive power of the model on an independent set of compounds (test set) that were not used in model development. | r²_pred (predictive r²) |
| Y-scrambling | A method to check for chance correlations by randomly shuffling the biological activity data and rebuilding the model. | Low r² and q² values for scrambled models indicate a true structure-activity relationship. |
Comparative Analysis of QSAR Models for Structurally Related Compounds
While a dedicated QSAR study for N-(2-Furylmethyl)-N-phenylamine derivatives is not available, examining studies on furan and phenylamine analogs provides valuable insights.
| Study Focus | Descriptors Used | Statistical Method | Key Findings & Validation Metrics |
| Antifungal Gemini Imidazolium Surfactants [4] | Topological descriptors (GATS4se, BalabanJ) | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | A robust model with good fitting and predictive ability (R² = 0.9073, Q²_LOO = 0.8941, R²_test = 0.8988).[4] |
| Anticancer Agents against Melanoma [2] | 2D and 3D descriptors | Multiple Linear Regression (MLR) | A predictive model with good statistical quality (R² = 0.864, Q²_cv = 0.799, R²_pred = 0.706).[2] |
| Dopamine D3 Receptor Ligands (PCPMA derivatives) [5] | 3D-QSAR fields (steric, electrostatic, hydrophobic) | CoMFA and CoMSIA | Both models showed good predictive ability (CoMFA: q² = 0.607, r² = 0.981; CoMSIA: q² = 0.643, r² = 0.899).[5] |
| Anticancer Benzimidazolyl-Retrochalcone Agents [6] | Quantum chemical (E_elec, η, S) and physicochemical (logP) descriptors | Multiple Linear Regression (MLR) | A model with high statistical quality (F = 170.803, Q²_CV = 0.954).[6] |
This comparative data highlights that a variety of descriptors and statistical methods can be successfully applied to heterocyclic and amine-containing compounds, yielding predictive QSAR models. The choice of methodology should be guided by the specific biological endpoint and the structural diversity of the compound library.
Experimental Protocol: A Representative QSAR Workflow for N-(2-Furylmethyl)-N-phenylamine Derivatives
This section outlines a detailed, step-by-step methodology for a hypothetical QSAR study on N-(2-Furylmethyl)-N-phenylamine derivatives, based on best practices from the field.
Objective: To develop a predictive QSAR model for the antifungal activity of a series of N-(2-Furylmethyl)-N-phenylamine derivatives.
Step 1: Data Set Preparation
-
Compound Selection: A dataset of at least 30-50 N-(2-Furylmethyl)-N-phenylamine derivatives with experimentally determined antifungal activity (e.g., MIC or IC50 values) is required.
-
Data Curation: Convert biological activity data to a logarithmic scale (e.g., pMIC = -log(MIC)) to ensure a more normal distribution.
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation. The splitting should be done rationally to ensure that both sets span the chemical space of the entire dataset.
Step 2: Molecular Modeling and Descriptor Calculation
-
2D Structure Drawing: Draw the 2D structures of all compounds using a chemical drawing software (e.g., ChemDraw).
-
3D Structure Generation and Optimization: Convert the 2D structures to 3D and perform geometry optimization using a molecular mechanics force field (e.g., MMFF94) followed by a semi-empirical or ab initio quantum chemical method to obtain the lowest energy conformation.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (1D, 2D, 3D, and quantum chemical) using specialized software (e.g., DRAGON, MOE).
Step 3: QSAR Model Development
-
Descriptor Selection: Employ a descriptor selection method, such as a genetic algorithm (GA) or stepwise regression, to identify a subset of descriptors that are most relevant to the biological activity and have low inter-correlation.
-
Model Building: Use a statistical method like Multiple Linear Regression (MLR) to build the QSAR model using the selected descriptors and the training set data.
Step 4: Model Validation
-
Internal Validation: Perform leave-one-out (LOO) cross-validation on the training set to assess the model's robustness and calculate the q² value.
-
External Validation: Use the developed QSAR model to predict the activity of the compounds in the test set and calculate the predictive r² (r²_pred).
-
Y-Scrambling: Perform multiple rounds of y-scrambling to ensure that the model is not based on chance correlations.
Step 5: Model Interpretation and Application
-
Interpretation: Analyze the selected descriptors in the final QSAR model to gain insights into the structural features that are important for the desired biological activity.
-
Application: Use the validated QSAR model to predict the activity of new, untested N-(2-Furylmethyl)-N-phenylamine derivatives to guide the design and synthesis of more potent analogs.
Visualization of QSAR Concepts
To further clarify the QSAR workflow and the relationships between different components, the following diagrams are provided.
Caption: Chemical space of N-(2-Furylmethyl)-N-phenylamine derivatives for QSAR studies.
Conclusion
This guide provides a comprehensive framework for conducting and evaluating QSAR studies on N-(2-Furylmethyl)-N-phenylamine derivatives. By leveraging established methodologies from structurally related compounds, researchers can build robust and predictive models to accelerate the discovery of novel therapeutic agents. The key to a successful QSAR study lies in the careful selection of a diverse dataset, appropriate molecular descriptors, a suitable statistical method, and rigorous validation. The insights gained from such studies can provide a deeper understanding of the structure-activity landscape and guide the rational design of more effective and safer drugs.
References
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]
-
QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. [Link]
-
QSAR modeling for predicting the antifungal activities of gemini imidazolium surfactants against Candida albicans using GA. [Link]
-
QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. [Link]
-
Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene. [Link]
-
2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. [Link]
-
QSAR classification model for diverse series of antifungal agents based on binary coyote optimization algorithm. [Link]
-
Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. [Link]
-
QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. [Link]
-
Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. [Link]
-
QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. [Link]
-
Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. [Link]
-
Design of anti-fungal agents by 3D-QSAR. [Link]
-
Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. [Link]
-
QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Quantitative structure-activity relationship (QSAR) analysis of the inhibitory effects of furanocoumarin derivatives on cytochrome P450 3A activities. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Design of anti-fungal agents by 3D-QSAR. [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. [Link]
-
A quantitative structure-activity relationship (QSAR) study of anti-cancer drugs. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Arylamines QSAR-Based Design and Molecular Dynamics of New Phenylthiophene and Benzimidazole Derivatives with Affinity for the C. [Link]
-
Statistical Evaluation of Cancer Drugs by QSPR Modeling. [Link]
Sources
- 1. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents | MDPI [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Phenyl with Furfuryl Groups in Drug Design
Introduction: Beyond the Phenyl Ring
In the landscape of medicinal chemistry, the phenyl ring is ubiquitous, serving as a fundamental scaffold in countless therapeutic agents.[1] Its rigid structure and ability to engage in various intermolecular interactions make it a reliable choice for occupying hydrophobic pockets and orienting pharmacophoric elements. However, the very properties that make it attractive often contribute to significant liabilities in drug development, including poor aqueous solubility, high lipophilicity, and susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to unfavorable pharmacokinetic profiles.[1][2]
This has led to a persistent quest for effective bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[3][4] The objective of a bioisosteric replacement is to create a new molecule with improved properties while retaining or enhancing the desired biological activity.[5] Among the myriad of potential replacements for the phenyl group, five-membered aromatic heterocycles, particularly the furan ring, have emerged as compelling alternatives. The furan scaffold, often introduced as a furfuryl group, can act as a versatile pharmacophore, potentially enhancing metabolic stability and receptor interactions.[6]
This guide provides an in-depth, objective comparison of the phenyl-to-furfuryl bioisosteric switch. We will dissect the causal relationships behind the resulting changes in molecular properties, provide supporting experimental data from published case studies, and detail the self-validating protocols necessary to rigorously evaluate such a strategic modification in a drug discovery program.
Core Principles: Phenyl vs. Furfuryl at a Molecular Level
The decision to replace a phenyl with a furfuryl group is a strategic choice based on fundamental differences in their structure and electronics. While both are aromatic rings of comparable size, the substitution of a carbon-carbon double bond with an oxygen atom in the furan ring introduces profound changes.
-
Polarity and Solubility: The oxygen heteroatom in the furan ring introduces a dipole moment and a hydrogen bond acceptor site, which are absent in the non-polar phenyl ring. This generally leads to a reduction in lipophilicity (LogP) and an increase in aqueous solubility—often highly desirable outcomes in lead optimization.
-
Electronic Properties: The oxygen atom's lone pairs contribute to the aromatic system, making the furan ring electron-rich. This can alter key electronic interactions with a biological target, such as π-π stacking or cation-π interactions, potentially modulating potency.
-
Metabolic Profile: This is the most critical and nuanced aspect of the comparison. Phenyl rings are commonly metabolized via hydroxylation, which can be a metabolic clearance pathway or sometimes lead to reactive intermediates. Furan rings, conversely, are susceptible to a specific and potentially problematic metabolic pathway: CYP-mediated epoxidation to form a highly reactive and potentially hepatotoxic cis-enedial intermediate.[7][8] This represents the central trade-off: solving a phenyl metabolism issue might introduce a furan-specific toxicity risk.
Caption: Key property differences between phenyl and furan rings.
Comparative Case Studies: Theory in Practice
The true impact of a bioisosteric switch can only be assessed through empirical data. Below, we compare phenyl-containing drugs with their furfuryl analogues across different therapeutic areas.
Case Study 1: Anticancer Imidazolones
In a study investigating broad-spectrum anticancer agents, Sharma et al. synthesized and evaluated a series of 4-furyl-N-arylsulfonylimidazolones as bioisosteric replacements for their 4-phenyl analogues.[9] The goal was to understand how replacing the phenyl motif with a heteroaromatic ring would affect anticancer activity.
Key Findings:
-
The replacement of the phenyl ring with a furyl ring resulted in a slight reduction in anticancer activity against HCT116, A549, and NCI-H460 cancer cell lines.[9]
-
Despite the slight decrease, the furyl analogues retained potent activity, comparable to the standard-of-care doxorubicin.[9]
-
The study also compared thienyl analogues, which showed more potent activity than the furyl analogues, suggesting that the closer isosteric similarity of thiophene to phenyl was beneficial in this specific scaffold.[9]
| Compound | R Group | HCT116 GI50 (µM) | A549 GI50 (µM) | NCI-H460 GI50 (µM) |
| Parent Phenyl | Phenyl | 0.05 | 0.06 | 0.05 |
| Furyl Analogue | 2-Furyl | 0.12 | 0.13 | 0.11 |
| Thienyl Analogue | 2-Thienyl | 0.08 | 0.09 | 0.07 |
| Doxorubicin | (Reference) | 0.13 | 0.10 | 0.12 |
| (Data synthesized from Sharma et al., Med. Chem. Commun., 2011)[9] |
This case study illustrates that while the furfuryl group can successfully mimic the phenyl group to maintain high potency, subtle differences in size and electronics can be critical.
Case Study 2: Fentanyl Analogues
The modification of the potent opioid analgesic fentanyl and its derivatives provides another context for this bioisosteric swap. Research into replacing the phenyl ring of the propionanilido group with various heterocycles revealed significant impacts on pharmacological activity.[10]
Key Findings:
-
Substitution of the phenyl ring with most heterocycles, including furan, led to a significant decrease in analgesic (agonist) activity.[10]
-
Interestingly, many of the new analogues, particularly the 2- or 3-furyl compounds, gained opioid antagonist properties.[10]
-
Several of the furan-containing compounds were found to selectively reverse respiratory depression, a major side effect of opioid agonists.[10]
This example is a powerful demonstration that a bioisosteric replacement can dramatically shift the pharmacological profile from an agonist to an antagonist, opening up entirely new therapeutic possibilities for a given scaffold.
Experimental Validation: A Framework for Comparison
To objectively compare a phenyl-containing lead compound with its furfuryl analogue, a standardized suite of assays must be employed. The causality behind experimental choices is paramount: we are not just collecting data, but testing specific hypotheses about how the structural change affects function and disposition.
Caption: Workflow for evaluating a phenyl-to-furfuryl bioisosteric switch.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Trustworthiness: This protocol is a self-validating system. The inclusion of a positive control (a rapidly metabolized compound like verapamil) confirms the enzymatic activity of the microsomes, while a negative control (incubation without NADPH) confirms that degradation is enzyme-dependent.
Methodology:
-
Preparation:
-
Prepare a 1 M stock solution of the Phenyl compound and the Furfuryl analogue in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm 194 µL of the HLM suspension to 37°C for 10 minutes.
-
Add 2 µL of the 100 µM test compound working solution (final concentration: 1 µM).
-
Initiate the metabolic reaction by adding 4 µL of the 10 mM NADPH solution (final concentration: 200 µM). For the negative control, add 4 µL of buffer.
-
Incubate at 37°C with shaking.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a new plate containing 75 µL of ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide). This stops the reaction and precipitates the proteins.
-
-
Analysis:
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k. A shorter half-life indicates lower metabolic stability.
-
Protocol 2: Furan-Specific Reactive Metabolite Trapping
Expertise & Causality: Standard stability assays quantify the disappearance of the parent drug but do not identify the cause. Given the known risk of furan bioactivation to a reactive cis-enedial, a specific trapping experiment is essential to assess this liability directly.[7] Glutathione (GSH) is a biological nucleophile that will react with the electrophilic enedial, forming a stable adduct that can be detected by LC-MS/MS.
Methodology:
-
Incubation Setup:
-
Follow the setup for the metabolic stability assay (Protocol 1), but supplement the HLM incubation buffer with 5 mM glutathione (GSH).
-
-
Reaction:
-
Incubate the Furfuryl analogue (10 µM) with HLM, NADPH, and GSH for 60 minutes at 37°C.
-
Run parallel controls: one without NADPH and one without HLM to ensure any observed adduct is a result of enzymatic metabolism.
-
-
Sample Preparation & Analysis:
-
Quench the reaction with ice-cold acetonitrile. Centrifuge to remove protein.
-
Analyze the supernatant using high-resolution LC-MS/MS.
-
-
Data Interpretation:
-
Search the mass spectrometry data for the predicted exact mass of the GSH-adduct of the furfuryl compound's metabolite. The expected mass will be [M + H]⁺ of the parent drug + 2 H₂O + GSH - H₂.
-
The presence of this specific mass, which is absent in the control incubations, provides direct evidence of reactive metabolite formation.
-
Caption: Metabolic activation pathway of furan leading to toxicity.
Conclusion: A Strategic, Data-Driven Decision
The bioisosteric replacement of a phenyl group with a furfuryl moiety is a powerful tactic in the medicinal chemist's arsenal, but it is not a panacea. While this switch can favorably modulate physicochemical properties like solubility and lipophilicity, it demands a rigorous, data-driven evaluation of the consequences for both pharmacology and safety.
The primary advantage often lies in circumventing phenyl-related metabolic pathways and improving the overall ADME profile. However, this must be balanced against the well-documented potential for furan rings to undergo metabolic activation to form reactive, toxic metabolites.[7] Therefore, a successful phenyl-to-furfuryl switch is one where the benefits of improved physicochemical properties and target activity are not negated by the introduction of a new safety liability. The experimental protocols outlined in this guide provide the necessary framework for making this critical assessment with scientific integrity.
References
-
Mykhailiuk, P. K. (2019). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. Available at: [Link]
-
Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. Available at: [Link]
-
PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. Available at: [Link]
-
Tang, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 437-447. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Li, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112726. Available at: [Link]
-
Chandna, N., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4581-4589. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Available at: [Link]
-
Stumpfe, D., et al. (2013). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 53(12), 3097-3107. Available at: [Link]
-
Gloire, G., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2588. Available at: [Link]
-
Boström, J., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 534-543. Available at: [Link]
-
Citterio, A., et al. (1970). Homolytic aromatic substitution of heterocyclic compounds. Part II. Phenylation of furan. Journal of the Chemical Society B: Physical Organic, 9, 1635-1638. Available at: [Link]
-
ResearchGate. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. ResearchGate. Available at: [Link]
-
Varona, M., et al. (2010). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 2(11), 1657-1671. Available at: [Link]
-
El-Sayed, H. A. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Journal of Addiction Research. Available at: [Link]
-
Giorgetti, A., et al. (2018). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 9, 656. Available at: [Link]
-
Biosystems Engineers. (2014). Synthesis of Common Drug Intermediaries from Furfural. Biosystems Engineers. Available at: [Link]
-
Macmillan Group. (2021). Phenyl Bioisosterism Unlayered. Macmillan Group. Available at: [Link]
-
Sharma, V. K., et al. (2011). Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents. MedChemComm, 2(8), 731-734. Available at: [Link]
-
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14129. Available at: [Link]
-
ResearchGate. (2017). Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. Available at: [Link]
-
IntechOpen. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. IntechOpen. Available at: [Link]
-
Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Wikipedia. (n.d.). List of fentanyl analogues. Wikipedia. Retrieved January 26, 2026, from [Link]
-
Catalysts. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. MDPI. Available at: [Link]
-
Zaretzki, J., et al. (2013). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 26(12), 1751-1760. Available at: [Link]
-
Molecules. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. Available at: [Link]
-
Penning, T. D., et al. (2002). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 45(22), 4947-4957. Available at: [Link]
-
Helander, A., et al. (2017). Emerging Synthetic Fentanyl Analogs. Clinical Chemistry, 63(1), 55-65. Available at: [Link]
-
Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58. Available at: [Link]
-
Catalysts. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. MDPI. Available at: [Link]
-
Li, G., et al. (2019). Synthesis and Biological Evaluation of Fentanyl Analogues Modified at Phenyl Groups with Alkyls. ACS Chemical Neuroscience, 10(1), 469-477. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Furylmethyl)-N-phenylamine
This document provides an in-depth, procedural guide for the proper and safe disposal of N-(2-Furylmethyl)-N-phenylamine. As a compound utilized in specialized research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is founded on established principles of chemical safety, regulatory compliance, and field-proven best practices. It is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Disclaimer: The following procedures are based on the known hazards of N-(2-Furylmethyl)-N-phenylamine and general best practices for chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.[1]
Hazard Profile: Understanding the "Why"
N-(2-Furylmethyl)-N-phenylamine is classified with multiple hazard statements under the Globally Harmonized System (GHS), indicating significant potential risks.[2] Understanding these hazards is the causal foundation for the stringent disposal protocols outlined below. The compound is harmful if ingested, inhaled, or absorbed through the skin, and can cause serious damage to the eyes and irritation to the skin and respiratory system.[2] Improper disposal, such as discarding in regular trash or down the drain, can lead to environmental contamination and pose a direct threat to human health.[1][3]
Data Presentation: GHS Hazard Classification
The following table summarizes the known quantitative hazard data for N-(2-Furylmethyl)-N-phenylamine, which dictates the necessary safety precautions and disposal pathway.
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage[2] |
| STOT, Single Exposure | H335 | May cause respiratory irritation[2] |
Core Disposal Protocol: A Step-by-Step Methodology
The disposal of N-(2-Furylmethyl)-N-phenylamine must be treated as a hazardous waste stream from the moment of generation. Never dispose of this chemical down the drain or in regular solid waste.[1][3]
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
All handling of N-(2-Furylmethyl)-N-phenylamine waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] The causality is clear: minimizing inhalation exposure is critical due to its toxicity.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes, which could cause serious eye damage.[5]
-
Hand Protection: Use nitrile or neoprene gloves to prevent skin contact.[5] Given its dermal toxicity, this is a non-negotiable control.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin from contamination.[5]
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe laboratory practice. It prevents dangerous reactions and ensures waste is treated by the correct disposal pathway.
-
Action: Collect waste N-(2-Furylmethyl)-N-phenylamine and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated hazardous waste container.[1][6]
-
Causality: Do not mix this amine-based waste with other chemical waste streams, particularly strong acids or oxidizing agents, to prevent potentially violent reactions.[6][7] Keeping waste streams separate is a fundamental principle mandated by regulatory bodies like the EPA.[8]
Step 3: Containerization and Labeling
The waste container serves as the primary barrier between the hazardous material and the laboratory environment. Its integrity and labeling are critical for safety and compliance.
-
Container Selection: The container must be in good condition, compatible with organic amines (e.g., high-density polyethylene or glass), and have a tightly sealing lid to prevent the release of vapors.[1][6][8]
-
Labeling Protocol: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE" .[5][8] The label must also include the full chemical name, "N-(2-Furylmethyl)-N-phenylamine," and a clear description of its hazards (e.g., "Toxic," "Irritant").[5][6] This self-validating system ensures anyone handling the container is immediately aware of its contents and the associated dangers.
Step 4: On-Site Storage (Satellite Accumulation)
Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Storage Conditions: Keep the sealed container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible chemicals.[4][5][6]
-
Regulatory Compliance: The container must remain closed at all times except when adding waste.[8] This is a strict EPA requirement to prevent spills and fugitive emissions.
Step 5: Final Disposal Pathway
The ultimate disposal of N-(2-Furylmethyl)-N-phenylamine must be managed by trained professionals.
-
Action: Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][9]
-
Causality: These organizations are equipped to transport and dispose of the chemical in accordance with all local, state, and federal regulations, typically via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
Experimental Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.
-
PPE: Don the appropriate PPE as described in Section 2, Step 1 before re-entering the area.
-
Contain & Absorb: For small spills, cover and absorb the material with an inert, non-combustible absorbent, such as sand, vermiculite, or earth.[11]
-
Collect: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[4][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
Visualization: Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of N-(2-Furylmethyl)-N-phenylamine.
Caption: Disposal workflow for N-(2-Furylmethyl)-N-phenylamine.
References
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
- N-Phenyl-2-naphthylamine SDS, 135-88-6 Safety D
- Amine Disposal For Businesses. Collect and Recycle.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541. PubChem - NIH.
- Proper Disposal of 2-(2-Pentenyl)
- Hazardous Waste and Disposal. American Chemical Society.
- Steps in Complying with Regul
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Proper Disposal of N-(furan-2-ylmethyl)butan-1-amine. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. nj.gov [nj.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
